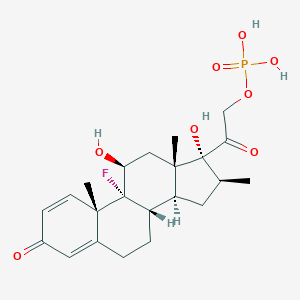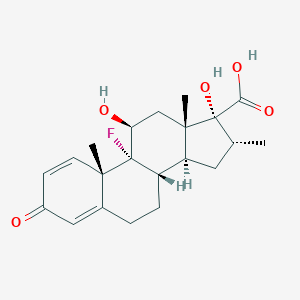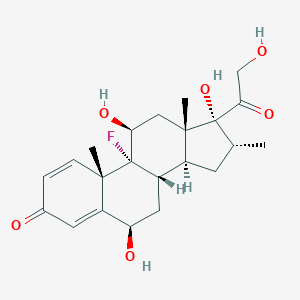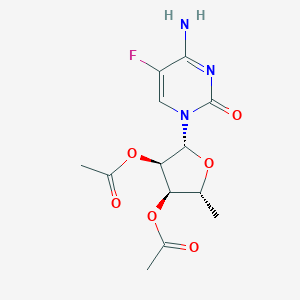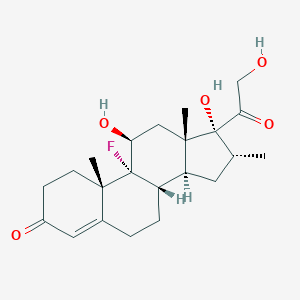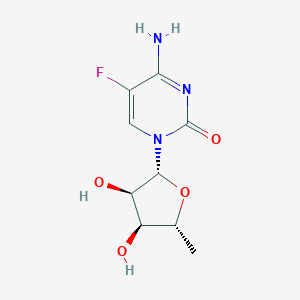
6-Allyl-8beta-carboxyergoline
Übersicht
Beschreibung
6-Allyl-8β-carboxyergoline is a metabolite of cabergoline which is a dopamine D2-receptor agonist.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Ergolines :
- Ergolines with modified carboxyl groups, like 8-arylergolines, exhibit various biological activities. These include modest prolactin-inhibiting, rat antimuricidal activities, and significant alpha-blocking and antiserotonin properties (Bach, Kornfeld, & Dorman, 1977).
Allylic Ester as Carboxy-Protecting Group :
- The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of glycosides. This approach is significant for the synthesis of complex molecules like neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).
Efficient Synthesis of Ergoline Precursors :
- Ergoline synthons have been synthesized through palladium-catalyzed reactions. This method provides a pathway for creating ergot alkaloids of biological interest, demonstrating the potential utility in synthesizing compounds related to 6-Allyl-8beta-carboxyergoline (Genêt & Grisoni, 1986).
Catalytic Carboxylation of Allylic C(sp3)-H Bonds :
- The catalytic carboxylation of allylic C(sp3)-H bonds with CO2 has been developed, allowing the transformation of allylarenes into various acid derivatives. This showcases a method that could potentially apply to the synthesis of this compound derivatives (Michigami, Mita, & Sato, 2017).
Transition Metal-Catalyzed Allylic Substitution Reactions :
- The transition metal-catalyzed allylic substitution of unactivated allylic substrates is an important area of research, potentially relevant to the synthesis and modification of compounds like this compound (Butt & Zhang, 2015).
Wirkmechanismus
Target of Action
The primary target of 6-Allyl-8beta-carboxyergoline is the dopamine receptors , specifically the D2 receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions, including mood, sleep, and cognition.
Mode of Action
This compound acts as a potent agonist at dopamine D2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the D2 receptors, mimicking the action of dopamine, which leads to a series of reactions in the cell.
Result of Action
In vitro studies with rats have shown that this compound has a direct inhibitory effect on pituitary lactotroph cells . Lactotroph cells are responsible for the production of prolactin, a hormone that plays essential roles in reproduction and lactation.
Biochemische Analyse
Biochemical Properties
6-Allyl-8beta-carboxyergoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to have a direct inhibitory effect on pituitary lactotroph cells . The nature of these interactions is largely determined by the compound’s structure and its affinity for D2 receptors .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by acting on D2 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effect on pituitary lactotroph cells is particularly noteworthy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to D2 receptors, leading to enzyme inhibition or activation, and changes in gene expression . The binding interactions with biomolecules are crucial for its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICYXFUKKMAKO-XNRPHZJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81409-74-7 | |
| Record name | 6-Allyl-8beta-carboxyergoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ALLYL-8.BETA.-CARBOXYERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A04W9L14A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



